Isoamyl benzoate

Description

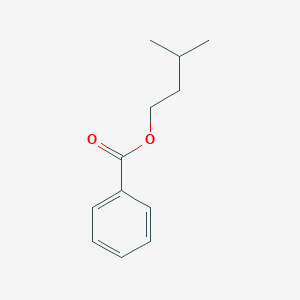

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbutyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLAPOCBLWUFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047185 | |

| Record name | Isopentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a mild, sweet, fruity-like odour | |

| Record name | Isoamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isoamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.992 | |

| Record name | Isoamyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94-46-2, 54846-63-8 | |

| Record name | Isoamyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054846638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methyl-, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AY72CK43K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-methylbutyl benzoate spectral data

An In-depth Technical Guide to the Spectral Analysis of 3-Methylbutyl Benzoate

Introduction

3-Methylbutyl benzoate, also commonly known as isoamyl benzoate or isopentyl benzoate, is a benzoate ester with the chemical formula C₁₂H₁₆O₂. It is recognized for its pleasant, fruity, or balsamic aroma and is found in various natural sources, including fruits like papaya and cocoa beans. In research and industrial settings, the unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and drug development applications where ester functionalities are common. Spectroscopic techniques form the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

This guide provides a comprehensive analysis of the spectral data of 3-methylbutyl benzoate, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). It is designed for researchers and scientists, offering not just the raw data but also the underlying principles of spectral interpretation and field-proven protocols for data acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. For 3-methylbutyl benzoate, the IR spectrum is dominated by features characteristic of an aromatic ester. The most prominent absorptions arise from the carbonyl (C=O) stretch and the C-O stretches of the ester group, as well as vibrations from the aromatic ring and the aliphatic chain.

Interpretation of Key IR Absorptions

The key to interpreting the IR spectrum is to correlate specific absorption bands (measured in wavenumbers, cm⁻¹) to the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most characteristic peaks for an ester and arises from the stretching vibration of the carbonyl double bond.

-

C-O Stretches: Two distinct C-O stretching vibrations are present. The aryl-C(=O)-O stretch typically appears as a strong band around 1270-1300 cm⁻¹, while the O-(CH₂)-alkyl stretch is found around 1100-1130 cm⁻¹.

-

Aromatic C-H Stretches: These absorptions appear as a group of weaker bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: These are observed as medium-to-strong bands just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic "fingerprint" absorptions for the benzene ring are found in the 1450-1600 cm⁻¹ region and as sharp bands in the 680-900 cm⁻¹ region, which can indicate the substitution pattern (monosubstituted in this case).

Spectral Data Summary

The following table summarizes the principal absorption bands observed in the condensed-phase IR spectrum of 3-methylbutyl benzoate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2960, ~2875 | Strong | Aliphatic C-H Stretch |

| ~1720 | Very Strong | C=O Ester Stretch |

| ~1605, ~1585 | Medium | Aromatic C=C Bending |

| ~1270 | Very Strong | Aryl-Ester C-O Stretch |

| ~1110 | Strong | Alkyl-Ester C-O Stretch |

| ~710 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)

This protocol describes the "neat film" method, suitable for pure liquid samples like 3-methylbutyl benzoate.

-

Plate Preparation: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them gently with a tissue lightly moistened with a dry, volatile solvent like acetone and allow them to dry completely. Handle the plates only by their edges to avoid transferring moisture from your fingers.

-

Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply one to two drops of the 3-methylbutyl benzoate sample onto the center of the plate.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between them. The film should be free of air bubbles.

-

Instrument Setup: Place the assembled plates into the sample holder of the FTIR spectrometer. Ensure the instrument is set to the appropriate spectral range (e.g., 4000 to 400 cm⁻¹).

-

Data Acquisition: Acquire a background spectrum (if not done recently) to subtract atmospheric H₂O and CO₂ signals. Then, acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Cleanup: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and return them to the desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and integrals, one can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different chemical environments of hydrogen atoms (protons).

Interpretation of the ¹H NMR Spectrum: The structure of 3-methylbutyl benzoate has distinct aromatic and aliphatic regions.

-

Aromatic Protons (A, B, C): The protons on the benzene ring are deshielded by the ring current and the electron-withdrawing ester group. They appear far downfield (7.4-8.1 ppm). The protons ortho to the carbonyl group (A) are the most deshielded, appearing as a doublet around 8.05 ppm. The meta (C) and para (B) protons appear further upfield, often as overlapping multiplets.

-

Methylene Protons (D): The two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -) are deshielded by the electronegative oxygen. They appear as a triplet around 4.35 ppm, split by the two adjacent methylene protons (E).

-

Methylene Protons (E): These protons (-CH₂-CH₂ -CH) are further from the oxygen and appear as a multiplet around 1.7-1.8 ppm.

-

Methine Proton (F): The single proton on the tertiary carbon (-CH(CH₃)₂) appears as a multiplet (nonet or multiplet) around 1.6-1.7 ppm, split by the six methyl protons and the two methylene protons.

-

Methyl Protons (G): The six protons of the two equivalent methyl groups are the most shielded, appearing as a doublet around 0.97 ppm, split by the single methine proton (F).

¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~8.05 | Doublet (d) | 2H | ortho-ArH |

| B | ~7.52 | Triplet (t) | 1H | para-ArH |

| C | ~7.42 | Triplet (t) | 2H | meta-ArH |

| D | ~4.35 | Triplet (t) | 2H | -O-CH₂ - |

| E | ~1.79 | Multiplet (m) | 2H | -CH₂-CH₂ -CH- |

| F | ~1.66 | Multiplet (m) | 1H | -CH (CH₃)₂ |

| G | ~0.97 | Doublet (d) | 6H | -CH(CH₃ )₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears furthest downfield, typically around 166-167 ppm.

-

Aromatic Carbons: The aromatic carbons appear in the 128-133 ppm range. The carbon attached to the ester group (quaternary) is typically around 130 ppm, while the protonated carbons show distinct signals.

-

Alkoxy Carbon: The carbon bonded to the ester oxygen (-O-C H₂-) is deshielded and appears around 65 ppm.

-

Aliphatic Carbons: The remaining aliphatic carbons appear in the upfield region (22-38 ppm).

¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.7 | C =O |

| ~132.8 | para-ArC |

| ~130.6 | ipso-ArC |

| ~129.6 | ortho-ArC |

| ~128.3 | meta-ArC |

| ~64.8 | -O-C H₂- |

| ~37.5 | -C H₂-CH₂- |

| ~25.2 | -C H(CH₃)₂ |

| ~22.5 | -CH(C H₃)₂ |

Note: Precise assignments for aromatic carbons can require advanced 2D NMR techniques, but the listed values are representative for this structure.

Experimental Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: Weigh 5-25 mg of 3-methylbutyl benzoate for a ¹H spectrum (or 50-100 mg for ¹³C) into a small vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, most commonly Chloroform-d (CDCl₃). The solvent provides the field frequency lock for the spectrometer. Add a small amount of an internal reference standard like tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid particles will degrade the magnetic field homogeneity and spectral resolution.

-

Tube Placement: Cap the NMR tube and wipe the outside clean. Place it in a spinner turbine and use a depth gauge to ensure it is positioned correctly for the instrument.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, shim to optimize magnetic field homogeneity, and then acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 3-methylbutyl benzoate (Molecular Weight: 192.26 g/mol ), Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a characteristic fragmentation pattern.

Interpretation of the Mass Spectrum

The fragmentation of esters in EI-MS is a well-understood process that provides significant structural clues.

-

Molecular Ion (M⁺˙): A peak at m/z = 192, corresponding to the intact radical cation, should be visible.

-

Base Peak (m/z = 105): The most intense peak (base peak) is typically at m/z = 105. This corresponds to the stable benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the ester C-O bond and loss of the C₅H₁₁O• radical. This is a hallmark fragmentation for benzoate esters.

-

Fragment at m/z = 77: Loss of carbon monoxide (CO) from the benzoyl cation (m/z = 105) results in the phenyl cation [C₆H₅]⁺ at m/z = 77.

-

Fragment at m/z = 70: A prominent peak is observed at m/z = 70, corresponding to the C₅H₁₀⁺˙ radical cation (the isopentenyl cation). This is formed by the cleavage of the bond between the ester oxygen and the benzoyl group, with charge retention on the alkyl fragment.

-

Other Aliphatic Fragments: Further fragmentation of the alkyl chain can lead to smaller peaks, such as m/z = 55 and m/z = 41.

Mass Spectrometry Data Summary (GC-MS, EI)

| m/z | Relative Intensity (%) | Assignment |

| 192 | ~5 | [M]⁺˙ (Molecular Ion) |

| 123 | ~26 | [M - C₅H₁₁]⁺ or [C₆H₅COOH]⁺˙ |

| 105 | ~97 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~39 | [C₆H₅]⁺ (Phenyl cation) |

| 70 | 100 | [C₅H₁₀]⁺˙ (Isopentenyl cation) - Often the base peak |

| 55 | ~26 | [C₄H₇]⁺ |

| 51 | ~13 | [C₄H₃]⁺ |

Note: The base peak can sometimes be m/z 70 instead of 105 depending on instrument conditions.

Visualization of Key Fragmentation Pathways

Caption: Primary fragmentation pathways of 3-methylbutyl benzoate in EI-MS.

Experimental Protocol: Direct Infusion Mass Spectrometry

Direct infusion is a rapid method for analyzing pure samples without chromatographic separation.

-

Sample Preparation: Prepare a dilute solution of the 3-methylbutyl benzoate sample (~0.1 mg/mL) in a high-purity, volatile solvent suitable for mass spectrometry, such as methanol or acetonitrile. Non-volatile solvents or buffers must be avoided.

-

Instrument Setup: The mass spectrometer is typically equipped with an Electrospray Ionization (ESI) or similar source. For a volatile, non-polar compound like this, Atmospheric Pressure Chemical Ionization (APCI) might also be effective. Set the instrument to acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-300).

-

Infusion: The prepared sample solution is drawn into a syringe and placed on a syringe pump. The pump infuses the liquid at a slow, constant rate (e.g., 5-10 µL/min) directly into the mass spectrometer's ion source.

-

Data Acquisition: As the sample is infused, it is ionized, and the resulting ions are analyzed by the mass spectrometer. Data is collected for a short period (e.g., 1-2 minutes) to obtain a stable, averaged mass spectrum.

Integrated Spectral Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for unambiguous structure confirmation.

Caption: Integrated workflow for the structural elucidation of 3-methylbutyl benzoate.

By following this workflow, a researcher can confidently validate the identity and purity of 3-methylbutyl benzoate. The IR spectrum confirms the presence of the aromatic ester functional group. The mass spectrum provides the molecular weight and confirms the presence of the benzoyl and isoamyl moieties through fragmentation. Finally, the ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the atomic connectivity, confirming the precise isomer and completing the structural proof.

Isopentyl Benzoate in the Plant Kingdom: A Technical Overview of Its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl benzoate, also known as isoamyl benzoate, is an ester that contributes to the characteristic aroma and flavor profiles of various plants.[1] This benzenoid possesses a pleasant, fruity, and slightly balsamic scent, making it a compound of interest for the flavor, fragrance, and pharmaceutical industries. Understanding its natural distribution, the methodologies for its detection and quantification, and its biosynthetic origins within the plant kingdom is crucial for harnessing its potential. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of isopentyl benzoate in plants, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence of Isopentyl Benzoate in Plants

Isopentyl benzoate has been identified as a volatile organic compound (VOC) in a diverse range of plant species. Its presence is often associated with floral scents and fruit aromas. While its occurrence is documented in several plant families, quantitative data remains limited in the scientific literature. The following table summarizes the known plant sources of isopentyl benzoate.

| Plant Species | Family | Plant Part(s) | Quantitative Data (if available) |

| Carica papaya (Papaya) | Caricaceae | Fruit | Presence confirmed, but quantitative data is not specified in the available literature.[2][3][4] |

| Theobroma cacao (Cocoa) | Malvaceae | Beans | Presence confirmed, but quantitative data is not specified in the available literature.[2][3] |

| Capparis spinosa (Caper) | Capparaceae | Flowers, Fruits | Presence of the related compound methyl benzoate has been noted; specific quantitative data for isopentyl benzoate is not available.[5][6][7] |

| Pistacia integerrima | Anacardiaceae | Galls | Presence confirmed by phytochemical databases.[8] |

| Pistacia khinjuk | Anacardiaceae | Not specified | Presence confirmed by phytochemical databases. |

| Rhizophora mucronata | Rhizophoraceae | Not specified | Presence confirmed by phytochemical databases. |

| Styrax tonkinensis (Siam Benzoin) | Styracaceae | Resin | Presence confirmed by phytochemical databases. |

| Narcissus poeticus (Poet's Narcissus) | Amaryllidaceae | Not specified | Presence confirmed by phytochemical databases.[9] |

| Narcissus tazetta (Tazetta) | Amaryllidaceae | Not specified | Presence confirmed by phytochemical databases.[9] |

| Juniperus communis (Common Juniper) | Cupressaceae | Not specified | Presence confirmed by phytochemical databases.[9] |

| Spartium junceum (Spanish Broom) | Fabaceae | Not specified | Presence confirmed by phytochemical databases.[9] |

| Cinnamomum cassia (Chinese Cassia) | Lauraceae | Not specified | Presence confirmed by phytochemical databases.[9] |

| Pistacia lentiscus (Mastic Gum Tree) | Anacardiaceae | Not specified | Presence confirmed by phytochemical databases.[9] |

Note: The lack of extensive quantitative data highlights a significant gap in the current research landscape and presents an opportunity for further investigation into the concentration of isopentyl benzoate in these and other plant species.

Experimental Protocols for Analysis

The analysis of isopentyl benzoate from plant matrices typically involves the extraction of volatile compounds followed by their separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

The choice of extraction method is critical for the accurate quantification of volatile esters like isopentyl benzoate.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the analysis of plant volatiles.[2][10][11][12][13]

-

Protocol:

-

A known weight of the fresh or frozen plant material (e.g., 1-5 g of fruit pulp, flower petals, or ground leaves) is placed in a sealed headspace vial.

-

An internal standard (e.g., a known concentration of a non-native ester) may be added for accurate quantification.

-

The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.

-

An SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

The fiber is then retracted and immediately inserted into the injection port of a GC-MS for thermal desorption and analysis.

-

-

-

Solvent Extraction: This traditional method is also employed, particularly for less volatile compounds or when a larger sample amount is required.

-

Protocol:

-

A known weight of the plant material is homogenized and extracted with a suitable organic solvent (e.g., dichloromethane, hexane, or a mixture of solvents).

-

The extraction can be performed through maceration, sonication, or Soxhlet extraction.

-

The resulting extract is filtered and concentrated under a gentle stream of nitrogen.

-

The concentrated extract is then reconstituted in a known volume of solvent before injection into the GC-MS.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds in complex mixtures.[14][15][16][17][18]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.

-

Injection: The sample is introduced into the hot injector port where it is vaporized. For HS-SPME, the fiber is thermally desorbed in the injector.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact ionization), and the resulting fragments are detected by the mass analyzer.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of isopentyl benzoate can be determined by creating a calibration curve with known concentrations of an authentic standard. The peak area of the analyte is compared to the peak area of the internal standard (if used) to calculate the concentration in the original sample.

Derivatization for Precursor Analysis

To study the biosynthetic pathway, analysis of precursors like benzoic acid may be necessary. Benzoic acid is polar and may exhibit poor chromatographic behavior. Derivatization can improve its volatility and peak shape.[19][20][21][22][23]

-

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid group to a less polar trimethylsilyl ester.

-

Esterification: Reaction with an alcohol (e.g., methanol with an acid catalyst) or a derivatizing agent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) can form a methyl ester.

Biosynthesis of Isopentyl Benzoate in Plants (Hypothetical Pathway)

A specific biosynthetic pathway for isopentyl benzoate has not been fully elucidated in any plant species. However, based on the well-established biosynthesis of other benzenoids and esters in plants, a hypothetical pathway can be proposed. This pathway originates from the shikimate pathway and involves the formation of benzoic acid, followed by its esterification with isoamyl alcohol.[1][3][24][25][26]

Step 1: Biosynthesis of Benzoic Acid via the Shikimate Pathway

The biosynthesis of the aromatic ring of benzoic acid begins with primary metabolites from glycolysis and the pentose phosphate pathway, which enter the shikimate pathway .[1][3][25][26]

-

Chorismate Synthesis: The shikimate pathway culminates in the synthesis of chorismate.

-

Phenylalanine Synthesis: Chorismate is converted to the aromatic amino acid L-phenylalanine.

-

Cinnamic Acid Formation: Phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.

-

Side-Chain Shortening: The three-carbon side chain of cinnamic acid is shortened by two carbons to yield benzoic acid. This can occur through either a β-oxidative or a non-β-oxidative pathway.

Step 2: Biosynthesis of Isoamyl Alcohol

Isoamyl alcohol (also known as isopentyl alcohol) is derived from the branched-chain amino acid L-leucine . The pathway involves a series of deamination, decarboxylation, and reduction reactions.

Step 3: Esterification

The final step in the biosynthesis of isopentyl benzoate is the esterification of benzoic acid with isoamyl alcohol. This reaction is catalyzed by an alcohol acyltransferase (AAT) , which belongs to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[27][28] These enzymes typically use an activated form of the carboxylic acid, such as benzoyl-CoA, as the acyl donor.

Caption: Hypothetical biosynthetic pathway of isopentyl benzoate in plants.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of isopentyl benzoate from plant samples.

Caption: General experimental workflow for isopentyl benzoate analysis.

Conclusion and Future Directions

Isopentyl benzoate is a naturally occurring ester found in a variety of plant species, contributing to their aromatic profiles. While its presence has been confirmed in several plants, there is a notable lack of quantitative data regarding its concentration in different plant tissues. The analytical methods for its detection, primarily HS-SPME coupled with GC-MS, are well-established for volatile compound analysis. The proposed biosynthetic pathway, rooted in the shikimate pathway and culminating in an esterification reaction, provides a solid framework for future research aimed at elucidating the specific enzymes and regulatory mechanisms involved.

Future research should focus on:

-

Quantitative analysis of isopentyl benzoate in the identified plant sources to establish its concentration ranges.

-

Exploration of a wider range of plant species to identify novel sources of isopentyl benzoate.

-

Elucidation of the specific enzymes involved in the biosynthesis of isopentyl benzoate, particularly the alcohol acyltransferases responsible for the final esterification step.

-

Investigation of the physiological and ecological roles of isopentyl benzoate in plants, such as its involvement in pollinator attraction or defense against herbivores and pathogens.

A deeper understanding of the natural occurrence and biosynthesis of isopentyl benzoate will not only advance our fundamental knowledge of plant biochemistry but also open avenues for its sustainable production and utilization in various industrial applications.

References

- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Patterns in Volatile Emission of Different Aerial Parts of Caper (Capparis spinosa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. om.ciheam.org [om.ciheam.org]

- 9. Plant Compound: this compound | C12H16O2) [pherobase.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. areme.co.jp [areme.co.jp]

- 15. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 16. academics.su.edu.krd [academics.su.edu.krd]

- 17. azom.com [azom.com]

- 18. scitepress.org [scitepress.org]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diverdi.colostate.edu [diverdi.colostate.edu]

- 23. gcms.cz [gcms.cz]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 28. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoamyl Benzoate (CAS 94-46-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Isoamyl benzoate (CAS 94-46-2), an aromatic ester utilized in various scientific and industrial fields. The information is curated for professionals in research and development, with a focus on detailed data presentation and experimental context.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid recognized for its mild, sweet, and fruity aroma.[1][2] It is an ester of benzoic acid and isoamyl alcohol. The molecule consists of a benzoate group, which provides aromatic character, and a branched five-carbon isoamyl group that contributes to its hydrophobic nature.[3] This structure dictates its physical properties and applications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 94-46-2 | [4][5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [4][5] |

| Molecular Weight | 192.25 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow, oily liquid | [2][4][5] |

| Odor | Mild, sweet, fruity, balsamic | [1][2] |

| Boiling Point | 261-262 °C at 760 mmHg | [1][4][6] |

| Density | 0.990 g/mL at 25 °C | [1][6] |

| Refractive Index (n²⁰/D) | 1.492 - 1.497 | [1][5] |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents/oils. | [1][2][4] |

| LogP (o/w) | 4.15 | [4][7] |

| Flash Point | > 100 °C (> 212 °F) | [8] |

| Vapor Pressure | 0.026 mmHg at 20 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key data from common spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR Data (Solvent: CDCl₃)

| Assignment | Chemical Shift (δ) ppm | Source(s) |

| Aromatic Protons (ortho) | ~8.05 | [9] |

| Aromatic Protons (meta, para) | ~7.41 - 7.52 | [9] |

| -O-CH₂ - | ~4.35 | [9] |

| -CH₂-CH₂ - | ~1.83 | [9] |

| -CH (CH₃)₂ | ~1.69 | [9] |

| -CH(CH₃ )₂ | ~0.97 | [9] |

¹³C NMR Data

| Assignment | Chemical Shift (δ) ppm | Source(s) |

| Carbonyl Carbon (C=O) | ~166.6 | [4] |

| Aromatic C (quaternary) | ~132.8 | [4] |

| Aromatic CH (para) | ~130.6 | [4] |

| Aromatic CH (ortho) | ~129.5 | [4] |

| Aromatic CH (meta) | ~128.3 | [4] |

| Methylene Carbon (-O-CH₂) | ~63.8 | [4] |

| Methylene Carbon (-CH₂-) | ~37.5 | [4] |

| Methine Carbon (-CH-) | ~25.1 | [4] |

| Methyl Carbons (-CH₃) | ~22.4 | [4] |

Infrared (IR) Spectroscopy

Key IR absorption bands are indicative of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Description | Source(s) |

| ~3065 | C-H (Aromatic) | Stretching | [6] |

| ~2960 | C-H (Aliphatic) | Stretching | [6] |

| ~1720 | C=O (Ester) | Stretching | [6] |

| ~1270 | C-O (Ester) | Stretching | [6] |

| ~1110 | C-O (Ester) | Stretching | [6] |

| ~710 | C-H (Aromatic) | Out-of-plane Bending (Ortho-disubstituted) | [6] |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern, aiding in structural confirmation.

| m/z | Proposed Fragment | Source(s) |

| 192 | [M]⁺ (Molecular Ion) | [2] |

| 122 | [C₆H₅COOH]⁺ (Benzoic acid) | [10] |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - Often the base peak | [10] |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [10] |

| 71 | [C₅H₁₁]⁺ (Isopentyl cation) | [11] |

| 43 | [C₃H₇]⁺ (Isopropyl cation) | [11] |

Experimental Protocols

This section details a representative experimental protocol for the synthesis and purification of this compound.

Synthesis via Fischer Esterification

This compound can be synthesized by the acid-catalyzed esterification of benzoic acid with isoamyl alcohol. Various catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid (PTSA), and certain inorganic salts.[10]

Materials:

-

Benzoic Acid

-

Isoamyl Alcohol (Isopentyl alcohol)

-

Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and an excess of isoamyl alcohol (e.g., a 1:2 or 1:3 molar ratio).[10]

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (a few drops) or a small quantity of p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction temperature is typically around the boiling point of isoamyl alcohol (~130 °C). Allow the reaction to reflux for 2-3 hours.[10]

-

Cooling: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Work-up & Neutralization: Transfer the cooled mixture to a separatory funnel. If an organic solvent like diethyl ether is used to aid separation, add it at this stage. Wash the organic layer sequentially with:

-

Water, to remove the bulk of the excess isoamyl alcohol and catalyst.

-

5% sodium bicarbonate solution, to neutralize any remaining acid. (Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently). Repeat until no more gas evolves.

-

Saturated brine solution, to wash out residual water and salts.

-

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the organic solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final, pure product.

Applications in Research and Development

This compound's properties make it a versatile compound in several fields.

-

Solvent and Carrier in Drug Formulations: Due to its low volatility and good solvency for various organic molecules, it is used as a solvent and carrier in drug formulations, which can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[5]

-

Reagent in Organic Synthesis: In a laboratory setting, it serves as a reagent or building block for the synthesis of more complex molecules.[5]

-

Antioxidant Research: this compound has demonstrated free radical scavenging capabilities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), indicating its potential for use in antioxidant research.[12]

-

Flavor and Fragrance Industry: It is widely used as a flavoring agent and fragrance component in perfumes, cosmetics, and food products, imparting a sweet, fruity, or balsamic aroma.[5][13]

-

Plasticizers: It can act as a plasticizer in the production of polymers, enhancing flexibility and durability.[5]

Safety and Toxicology

A summary of the safety and toxicological data is essential for proper handling and risk assessment.

| Parameter | Value | Source(s) |

| GHS Classification | Not classified as a hazardous substance in the majority of reports. May be classified as a combustible liquid. | [4][7] |

| LD₅₀ (Oral, Rat) | 6330 mg/kg | [6] |

| Handling Precautions | Keep away from heat, sparks, and open flames. Wear protective gloves and eye protection. Use in a well-ventilated area. | [7] |

| Storage | Store below +30°C in a tightly sealed container. | [1][6] |

| Water Hazard Class (WGK) | WGK 2: Obviously hazardous to water. | [6] |

While this compound is generally considered to have low toxicity, standard laboratory safety practices should always be followed. It may cause mild skin irritation upon contact.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(94-46-2) 13C NMR spectrum [chemicalbook.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. This compound(94-46-2) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. clearsynth.com [clearsynth.com]

- 9. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fraterworks.com [fraterworks.com]

Physical and chemical properties of isoamyl benzoate

An In-depth Technical Guide to the Physical and Chemical Properties of Isoamyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (IUPAC name: 3-methylbutyl benzoate). It includes quantitative data, detailed experimental protocols for its synthesis, and outlines its primary applications, making it a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is an organic compound classified as an ester.[1] It is formed from the condensation of benzoic acid and isoamyl alcohol.[1] Found naturally in plants like cocoa beans and papaya, it is primarily synthesized for commercial use.[1] Its pleasant, fruity aroma underpins its extensive use in the fragrance and flavor industries.[2][3]

| Identifier | Value |

| IUPAC Name | 3-methylbutyl benzoate[1][4] |

| Synonyms | Isopentyl benzoate, Benzoic acid isoamyl ester[1][5] |

| CAS Number | 94-46-2[2][5][6] |

| Molecular Formula | C₁₂H₁₆O₂[1][2][5] |

| Molecular Weight | 192.25 g/mol [1][2][5] |

| InChI Key | MLLAPOCBLWUFAP-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)CCOC(=O)C1=CC=CC=C1[1][4] |

Physical Properties

This compound is a colorless, oily liquid characterized by a mild, sweet, and fruity aroma.[2][7] Its physical properties, particularly its low volatility and high boiling point, make it an excellent fixative and blender in fragrance formulations.[8]

| Property | Value |

| Appearance | Colorless to pale yellow, clear oily liquid[3][5][9] |

| Odor | Mild, sweet, fruity, balsamic, with green nuances[2][6][8] |

| Boiling Point | 260-262 °C (at 760 mm Hg)[6][10] |

| Melting Point | -37 °C[3] |

| Density | 0.986 - 0.992 g/mL at 25 °C[6] |

| Refractive Index | 1.492 - 1.496 (at 20 °C, n20/D)[5][6] |

| Vapor Pressure | 0.026 mmHg at 20 °C[6] |

| Flash Point | >110 °C (>230 °F)[2][6][11] |

| logP (Octanol/Water) | 4.15[6][12] |

| Solubility in Water | Insoluble (13.68 mg/L at 25 °C, estimated)[1][6] |

| Solubility in Solvents | Miscible with alcohol; soluble in organic solvents and oils[1][6][10] |

Chemical Properties and Reactivity

Stability: this compound is stable under normal storage conditions.[13] It is recommended to store it in a cool, well-ventilated place away from light and ignition sources, in a tightly sealed container.[9][14]

Reactivity: As an ester, this compound can undergo hydrolysis back to benzoic acid and isoamyl alcohol, typically under acidic or basic conditions. It is generally considered to have low toxicity.[1]

Synthesis: The most common method for synthesizing this compound is through the direct acid-catalyzed esterification of benzoic acid with isoamyl alcohol, often referred to as Fischer-Speier esterification.[7] Alternative methods include the transesterification of methyl benzoate with isoamyl alcohol.[2][11] Various catalysts can be employed to improve reaction yield and efficiency, including p-toluenesulfonic acid, solid superacids like Ti(SO₄)₂/TiO₂, and inorganic salts such as FeCl₃·6H₂O.[15]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis and purification of this compound.

Materials:

-

Benzoic acid

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (drying agent)

-

Reflux apparatus, separatory funnel, distillation setup

Workflow Diagram:

References

- 1. Buy this compound | 94-46-2 [smolecule.com]

- 2. This compound | 94-46-2 [chemicalbook.com]

- 3. This compound | this compound Information & Details - Elchemy [elchemy.com]

- 4. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 94-46-2 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. fraterworks.com [fraterworks.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. This compound [drugfuture.com]

- 11. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 12. This compound [stenutz.eu]

- 13. directpcw.com [directpcw.com]

- 14. cdn.schoolspecialty.com [cdn.schoolspecialty.com]

- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

An In-depth Technical Guide to the Solubility of Isoamyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoamyl benzoate in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized as a solvent, carrier, or fragrance component. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound (also known as isopentyl benzoate) is an organic compound classified as an ester of benzoic acid and isoamyl alcohol. It is a colorless liquid with a characteristic mild, sweet, and fruity aroma. Its chemical structure and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Colorless oily liquid | [2][3] |

| Density | 0.99 g/mL at 25 °C | [2] |

| Boiling Point | 261-262 °C | [2] |

| Flash Point | >110 °C | |

| CAS Number | 94-46-2 | [1] |

Solubility of this compound

The solubility of a substance is a critical parameter in various scientific and industrial applications, including drug formulation, chemical synthesis, and product development. This compound's solubility is dictated by its molecular structure, which includes a nonpolar benzene ring and a moderately polar ester group.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information and the solubility of structurally similar benzoate esters, the following table summarizes the known and estimated solubility of this compound.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) | Notes |

| Water | H₂O | Insoluble (Estimated: 13.68 mg/L) | 25 | [4] |

| Ethanol | C₂H₅OH | Miscible | Room Temperature | [1] |

| Methanol | CH₃OH | Highly Soluble (Estimated) | Room Temperature | Based on solubility of other benzoate esters.[5][6] |

| Acetone | C₃H₆O | Highly Soluble (Estimated) | Room Temperature | Based on solubility of other benzoate esters.[7] |

| Toluene | C₇H₈ | Highly Soluble (Estimated) | Room Temperature | General solubility in organic solvents. |

| Hexane | C₆H₁₄ | Soluble (Estimated) | Room Temperature | Based on solubility of other benzoate esters.[7] |

| Diethyl Ether | (C₂H₅)₂O | Highly Soluble (Estimated) | Room Temperature | General solubility in organic solvents. |

| Chloroform | CHCl₃ | Highly Soluble (Estimated) | Room Temperature | General solubility in organic solvents. |

Note: "Highly Soluble" indicates that the solute is likely soluble at concentrations of 100 mg/mL or greater. "Soluble" indicates solubility at concentrations between 10-100 mg/mL. These are estimations based on the behavior of similar compounds and qualitative statements from various sources.

Factors Influencing Solubility

The principle of "like dissolves like" is central to understanding the solubility of this compound.

-

Polarity: this compound has a relatively low polarity. The large, nonpolar benzene ring and the five-carbon isoamyl group dominate the molecule's character, making it readily soluble in nonpolar and moderately polar organic solvents.

-

Hydrogen Bonding: As an ester, this compound can act as a hydrogen bond acceptor through its oxygen atoms. However, it cannot act as a hydrogen bond donor. This limits its solubility in highly polar, protic solvents like water, which form strong hydrogen bond networks.

-

Molecular Size: The relatively large molecular size of this compound also contributes to its low aqueous solubility.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in various solvents. This method is based on the isothermal shake-flask method, which is a standard technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL glass vials)

-

Thermostatically controlled shaker or water bath

-

Pipettes and syringes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or spectrophotometer)

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the selected solvent (e.g., 10 mL) to a series of vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and an undissolved phase of this compound remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the undissolved this compound to separate from the saturated solution.

-

If necessary, centrifuge the vials at the experimental temperature to facilitate a clear separation of the two phases.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

-

-

Dilution and Analysis:

-

Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key relationships influencing the dissolution process.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of this compound, its interactions with nonpolar or moderately polar organic solvents are energetically favorable, leading to high solubility. Conversely, the strong hydrogen bonding in water makes the disruption of solvent-solvent interactions energetically costly, resulting in poor solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound. While precise quantitative data in a broad range of organic solvents is limited, the general solubility profile indicates that it is highly soluble in common organic solvents and insoluble in water. The provided experimental protocol offers a robust framework for researchers to determine the specific solubility of this compound in their solvent systems of interest. Understanding the solubility of this compound is essential for its effective application in research, drug development, and various industrial formulations.

References

- 1. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Propyl benzoate (FDB008434) - FooDB [foodb.ca]

- 4. This compound, 94-46-2 [thegoodscentscompany.com]

- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

1H NMR and 13C NMR spectrum of isoamyl benzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isoamyl Benzoate

Authored by a Senior Application Scientist

Introduction: The Structural Elucidation of an Archetypal Ester

This compound (3-methylbutyl benzoate) is an organic ester recognized for its characteristic pleasant, fruity aroma, which has led to its widespread use in the fragrance and flavor industries[1]. Its molecular structure, a combination of a benzoic acid-derived acyl group and an isoamyl alcohol-derived alkoxy group, presents a quintessential example for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers and professionals in drug development and chemical synthesis, understanding the NMR profile of such a molecule is fundamental. NMR provides an unambiguous roadmap to the molecular architecture, confirming identity, purity, and structural integrity without the need for crystallographic methods.

This guide provides an in-depth analysis of the ¹H (proton) and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular environment of each nucleus and its corresponding spectral signature. The protocols and interpretations described herein are designed to be self-validating, reflecting field-proven methodologies that ensure accuracy and reproducibility.

Part 1: The this compound Molecule: A Structural Overview

To effectively interpret NMR data, a clear understanding of the molecule's structure and the unique electronic environment of each atom is paramount. The structure of this compound (C₁₂H₁₆O₂) is presented below, with a systematic numbering scheme that will be used for spectral assignments throughout this guide[2].

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 2: ¹H NMR Spectrum Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and signal splitting (multiplicity) of the hydrogen nuclei.

Expertise & Experience: Decoding the ¹H Spectrum

The spectrum can be logically divided into two regions: the aromatic region (downfield, ~7.4-8.1 ppm) and the aliphatic region (upfield, ~0.9-4.4 ppm). The significant downfield shift of the aromatic protons is a direct consequence of the diamagnetic anisotropy of the benzene ring, where the circulation of π-electrons generates a local magnetic field that deshields the attached protons. Conversely, the protons of the isoamyl group are shielded and appear upfield.

The most deshielded aliphatic protons are those on C10, directly attached to the electron-withdrawing ester oxygen (O9). This proximity pulls electron density away from the protons, exposing them more to the external magnetic field.

Trustworthiness: Splitting Patterns as an Internal Validation System

The multiplicity of each signal is governed by the (n+1) rule, where 'n' is the number of equivalent protons on adjacent carbons[3]. This rule provides an internal cross-check for our assignments. For example, the two protons on C10 are adjacent to the two protons on C11, so their signal is split into a triplet (2+1=3). This reciprocal relationship is a cornerstone of structural confirmation[3].

Data Presentation: ¹H NMR Peak Assignments

The following table summarizes the experimental ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃)[4].

| Assigned Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H2, H6 | ~8.05 | 2H | Doublet (d) | ~7-8 | Ortho to the electron-withdrawing carbonyl group (C7=O), resulting in significant deshielding. |

| H3, H5 | ~7.42 | 2H | Triplet (t) | ~7-8 | Meta to the carbonyl group. Less deshielded than ortho protons. Split by H2/H6 and H4. |

| H4 | ~7.52 | 1H | Triplet (t) | ~7-8 | Para to the carbonyl group. Its chemical environment is similar to the meta protons. Split by H3 and H5. |

| H10 | ~4.35 | 2H | Triplet (t) | ~6.7 | Protons on the carbon (C10) are directly attached to the ester oxygen (O9), causing a strong downfield shift. Split by the two adjacent H11 protons. |

| H11 | ~1.79 | 2H | Multiplet (m) | - | These methylene protons are adjacent to both C10 (2H) and C12 (1H), leading to complex splitting. |

| H12 | ~1.66 | 1H | Multiplet (m) | - | This methine proton is coupled to H11 (2H) and the six protons of the two methyl groups (H13, H14), resulting in a complex multiplet. |

| H13, H14 | ~0.97 | 6H | Doublet (d) | ~6.6 | These two methyl groups are chemically equivalent due to free rotation. They are split by the single adjacent methine proton (H12). |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.[4]

Part 3: ¹³C NMR Spectrum Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling—a standard technique—each unique carbon appears as a single sharp line, simplifying the spectrum considerably.

Expertise & Experience: Interpreting Carbon Chemical Shifts

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are highly dependent on the electronic environment.

-

Carbonyl Carbon (C7): The C=O carbon of the ester group is highly deshielded due to both sp² hybridization and the strong electronegativity of the two oxygen atoms. It appears far downfield.

-

Aromatic Carbons (C1-C6): These sp² hybridized carbons resonate in a characteristic downfield region (~128-133 ppm). The carbon atom directly attached to the ester group (C1) is distinct from the others. Due to symmetry, C2 and C6 are equivalent, as are C3 and C5[5].

-

Alkoxy Carbon (C10): The sp³ carbon attached to the ester oxygen (O9) is deshielded relative to other aliphatic carbons and appears in the 60-70 ppm range.

-

Aliphatic Carbons (C11-C14): The remaining sp³ carbons of the isoamyl group appear in the upfield region of the spectrum.

Data Presentation: ¹³C NMR Peak Assignments

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 | ~166.5 | Ester carbonyl carbon, highly deshielded. |

| C4 | ~132.8 | Aromatic CH carbon, para to the ester group. |

| C1 | ~130.2 | Quaternary aromatic carbon (ipso-carbon) attached to the ester group. Often has a lower intensity. |

| C2, C6 | ~129.5 | Aromatic CH carbons, ortho to the ester group. |

| C3, C5 | ~128.3 | Aromatic CH carbons, meta to the ester group. |

| C10 | ~63.6 | Aliphatic CH₂ carbon directly bonded to the ester oxygen, causing a downfield shift. |

| C11 | ~37.2 | Aliphatic CH₂ carbon. |

| C12 | ~25.1 | Aliphatic CH (methine) carbon. |

| C13, C14 | ~22.4 | Equivalent aliphatic CH₃ carbons. |

Note: These are typical chemical shift values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively distinguish between CH, CH₂, and CH₃ groups.[6]

Part 4: Experimental Protocol: Ensuring High-Quality NMR Data

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol outlines the industry-standard procedure for preparing a small organic molecule like this compound for analysis.

Authoritative Grounding: A Validated Methodology

-

Material & Solvent Selection:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-80 mg for ¹³C NMR, into a clean, dry vial[7][8]. The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for nonpolar to moderately polar organic compounds like this compound as it dissolves the compound well and its residual proton signal at 7.26 ppm provides a convenient internal reference[9].

-

-

Sample Dissolution:

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial using a clean glass pipette[7]. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube[9].

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving high magnetic field homogeneity and sharp spectral lines[9].

-

-

Filtration and Transfer:

-

Place a small, tight plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade spectral resolution by disrupting the magnetic field homogeneity[8].

-

-

Final Steps:

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust.

-

The sample is now ready for insertion into the NMR spectrometer.

-

Caption: A comprehensive workflow from sample preparation to structure confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and self-consistent picture of its molecular structure. The downfield signals in the ¹H spectrum unambiguously identify the five aromatic protons, while the upfield signals, with their characteristic chemical shifts and splitting patterns, perfectly map the isoamyl chain. The ¹³C spectrum corroborates this by showing the nine unique carbon environments, from the highly deshielded carbonyl carbon to the shielded terminal methyl groups. By following rigorous experimental protocols and applying fundamental principles of spectral interpretation, NMR spectroscopy stands as an indispensable tool for the structural verification of synthesized compounds in any research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound(94-46-2) 1H NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of Isoamyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) data for isoamyl benzoate (C₁₂H₁₆O₂), a compound often used as a flavoring and fragrance agent. This document outlines the characteristic spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

This compound: An Overview

This compound, also known as isopentyl benzoate, is an organic ester formed from benzoic acid and isoamyl alcohol. It is a colorless liquid with a mild, sweet, and fruity aroma. Its molecular structure consists of a benzene ring attached to an ester group, which is further linked to an isoamyl group. This structure gives rise to characteristic signals in both FTIR and mass spectra, which are invaluable for its identification and characterization.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from FTIR and mass spectrometry analysis of this compound.

FTIR Spectroscopy Data

The FTIR spectrum of this compound exhibits distinct absorption bands that correspond to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3065 | Aromatic C-H | Stretching |

| ~2960 | Aliphatic C-H | Asymmetric Stretching |

| ~2870 | Aliphatic C-H | Symmetric Stretching |

| ~1720 | C=O (Ester) | Stretching |

| ~1600, ~1450 | C=C | Aromatic Ring Stretching |

| ~1270 | C-O (Ester) | Stretching |

| ~1110 | O-C (Ester) | Stretching |

| ~710 | Aromatic C-H | Out-of-plane Bending |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 192 | ~5 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) |

| 123 | ~25 | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 105 | ~95 | [C₇H₅O]⁺ (Benzoyl cation after loss of H₂O) |

| 77 | ~50 | [C₆H₅]⁺ (Phenyl cation) |

| 70 | 100 | [C₅H₁₀]⁺ (Isopentenyl cation) |

| 55 | ~30 | [C₄H₇]⁺ |

| 41 | ~40 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and mass spectra of this compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for the direct analysis of liquid samples like this compound.

3.1.1. Sample Preparation

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

3.1.2. Instrument Parameters and Data Acquisition

-

Spectrometer: A commercially available FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis. This will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Once the sample is in place, initiate the scan. The resulting spectrum should show the characteristic absorbance bands of this compound.

3.1.3. Post-Analysis

-

Clean the ATR crystal thoroughly with a solvent-moistened tissue to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate this compound from any potential volatile impurities and to obtain its mass spectrum.

3.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.2.2. Instrument Parameters and Data Acquisition

-

Gas Chromatograph (GC) Parameters:

-

Injection Port Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: 40-400 amu.

-

Solvent Delay: A suitable solvent delay (e.g., 3 minutes) should be set to prevent the solvent peak from damaging the detector.

-

3.2.3. Data Analysis

-

The total ion chromatogram (TIC) will show a peak corresponding to the retention time of this compound.

-

The mass spectrum corresponding to this peak can be extracted and analyzed. The fragmentation pattern should be compared with a reference library for confirmation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for the analysis of this compound using FTIR and GC-MS.

Caption: Experimental workflow for this compound analysis.

Biological activity of benzoate esters

An In-depth Technical Guide on the Biological Activity of Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction